molecular formula C21H24O6 B3043856 Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 94062-87-0

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No.: B3043856
CAS No.: 94062-87-0
M. Wt: 372.4 g/mol
InChI Key: QRMYFVCKXAQEDN-BQUARMOTSA-N
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Description

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex organic compound with the molecular formula C21H24O6. It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl and benzylidene groups. This compound is often used as a chiral building block in the synthesis of various sugars and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by benzylation and benzylidenation. One common method involves the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: NaN3, thiourea

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields aldehydes, while reduction with LiAlH4 produces alcohols .

Scientific Research Applications

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry where a sugar moiety is transferred to an acceptor molecule. Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside serves as an effective glycosyl donor due to its structural properties that influence stereochemistry during the reaction.

  • Stereoselectivity : The presence of the benzylidene acetal stabilizes the α-anomer of galactopyranose derivatives, enhancing selectivity in glycosylation reactions. Studies indicate that this compound can direct the formation of either α- or β-glycosides depending on the reaction conditions and the nature of the acceptor .

Synthesis of Complex Carbohydrates

This compound is utilized in synthesizing various complex carbohydrates and derivatives. Its ability to participate in glycosylation reactions makes it a valuable building block.

  • Case Study: Synthesis of Thioglycosides : Research has demonstrated that this compound can be converted into thioglycosides, which are important intermediates in carbohydrate synthesis. The benzylidene moiety allows selective reactions that yield stable intermediates for further transformations .

Stability and Reactivity

The stability of this compound under different conditions is crucial for its application in synthetic chemistry.

  • Reactivity Studies : Investigations have shown that this compound reacts favorably under mild conditions with various reagents, including diethylaminosulfur trifluoride (DAST), which facilitates the introduction of functional groups while maintaining structural integrity .

Applications in Drug Discovery

The compound's unique structural features make it relevant in drug discovery and development. Its derivatives can serve as potential pharmacophores due to their biological activity.

  • Biological Activity : this compound and its derivatives have been explored for their interactions with biological targets, contributing to the design of new therapeutic agents .

Comparative Analysis of Reactivity

A comparative study of this compound with other glycosyl donors reveals its unique reactivity profile.

CompoundReactivitySelectivityComments
This compoundHighVariable (α/β)Stabilizes α-anomer; dependent on conditions
Other GlycosidesModeratePredominantly βLess influence from acetal stabilization

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups enhance the compound’s binding affinity to these targets, facilitating various biochemical reactions. The pathways involved include glycosylation and carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-beta-D-glucopyranoside

Uniqueness

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 3-O position and the benzylidene group at the 4,6-O positions enhances its stability and reactivity compared to similar compounds .

Biological Activity

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside (MBBG) is a synthetic glycoside derived from galactose, characterized by its unique structure that includes benzyl and benzylidene groups. This compound has garnered attention for its potential applications in organic synthesis and biological research, particularly in the study of carbohydrate-protein interactions and as a substrate in enzymatic assays.

MBBG has a molecular formula of C21H24O6 and a molecular weight of approximately 372.41 g/mol. The synthesis typically involves several steps, including the protection of hydroxyl groups in galactose followed by benzylation and benzylidenation. Common reagents used in the synthesis include benzyl chloride and benzaldehyde, with bases such as sodium hydride or potassium carbonate facilitating the reactions.

The biological activity of MBBG is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the benzyl and benzylidene groups enhances its binding affinity to various molecular targets, facilitating biochemical reactions such as glycosylation and carbohydrate metabolism. These interactions are crucial for understanding its therapeutic potential .

Interaction Studies

Research has shown that MBBG can modulate enzyme activity and participate in cellular signaling pathways. For instance, studies have investigated its role as a glycosyl donor in selective glycosylation reactions, where it influences the formation of specific anomers (α or β) depending on the reaction conditions and participating groups present .

Comparative Analysis

MBBG shares structural similarities with other glycosides, which can provide insights into its unique properties. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-galactopyranosideContains two benzyl groups on different hydroxylsDifferent stereochemistry at the anomeric position
Methyl 4,6-O-benzylidene-alpha-D-glucopyranosideSimilar benzylidene structure but derived from glucoseDifferent sugar backbone (glucose vs. galactose)
Methyl 2-deoxy-2-N-phthalimido-beta-D-glucopyranosideContains a phthalimido group instead of benzylVariation in protecting group affects reactivity

This table illustrates the diversity among glycosides and emphasizes how structural modifications can influence their biological activities.

Case Studies

Several studies have explored the applications of MBBG in biological contexts:

  • Enzymatic Assays : MBBG has been utilized as a substrate in various enzymatic assays to investigate carbohydrate-active enzymes. Its structural features allow researchers to study enzyme specificity and kinetics effectively.
  • Carbohydrate-Protein Interactions : Research has focused on how MBBG interacts with lectins and other carbohydrate-binding proteins, revealing insights into cell signaling mechanisms and potential therapeutic applications.

Future Directions

The ongoing research into MBBG's biological activity suggests several potential avenues for future studies:

  • Therapeutic Applications : Investigating the role of MBBG in drug development, particularly as a precursor for glycosylated pharmaceuticals.
  • Mechanistic Studies : Further elucidating the mechanisms by which MBBG influences enzyme activity and cellular processes.
  • Synthesis of Derivatives : Exploring modified versions of MBBG to enhance its biological properties or target specific pathways more effectively.

Properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYFVCKXAQEDN-BQUARMOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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